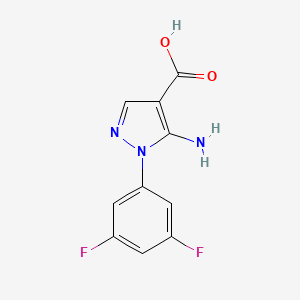![molecular formula C11H18N2O3 B1524406 Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate CAS No. 1199794-51-8](/img/structure/B1524406.png)
Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate
Overview
Description
Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is a chemical compound with the molecular formula C11H18N2O3 . It has a molecular weight of 226.28 . The compound is a white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N2O3/c1-10(2,3)16-9(15)13-6-8(14)12-11(7-13)4-5-11/h4-7H2,1-3H3,(H,12,14) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 226.28 and a molecular formula of C11H18N2O3 .Scientific Research Applications
Synthesis and Conformational Analysis
Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate has been utilized in the synthesis of constrained surrogates for Pro-Leu and Gly-Leu dipeptides. Fernandez et al. (2002) synthesized derivatives of this compound for peptide synthesis, demonstrating its utility as a gamma-turn/distorted type II beta-turn mimetic in tripeptide analogues (Fernandez et al., 2002).
Structural and Conformational Studies
Chiaroni et al. (2000) investigated 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, including tert-butyl variants, obtained through [3+2] cycloaddition reactions. These studies highlighted different conformations of isoxazolidine rings, offering insights into molecular structure and stereochemistry (Chiaroni et al., 2000).
Molecular Structure Characterization
Moriguchi et al. (2014) focused on synthesizing tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a similar compound, providing valuable information on molecular structure through X-ray diffraction analysis. This research contributes to understanding the molecular architecture and potential applications of such compounds (Moriguchi et al., 2014).
Photochemical and Thermal Rearrangement Studies
Lattes et al. (1982) investigated the photochemical and thermal rearrangement of spirooxaziridines, including tert-butyl variants, providing evidence supporting the stereoelectronic theory. This research has implications for understanding reaction mechanisms in organic chemistry (Lattes et al., 1982).
Development of Synthetic Routes
Meyers et al. (2009) described synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, demonstrating the compound's utility in novel compound synthesis and its complementary nature to piperidine ring systems (Meyers et al., 2009).
Synthesis of Bicyclic Peptidomimetics
Limbach et al. (2009) used this compound in the synthesis of methyl 4-tert-butoxycarbonylmethyl-5-oxo-4,7-diazaspiro[2.5]octane-8-carboxylate, a precursor for peptidomimetics. This highlights its role in the development of constrained bicyclic peptide analogues (Limbach et al., 2009).
Properties
IUPAC Name |
tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-6-8(14)12-11(7-13)4-5-11/h4-7H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXIYVLXAASOHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)NC2(C1)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


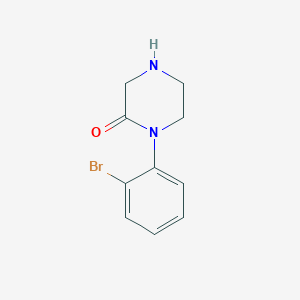
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B1524324.png)
![tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524325.png)
![tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524326.png)
![3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid](/img/structure/B1524327.png)
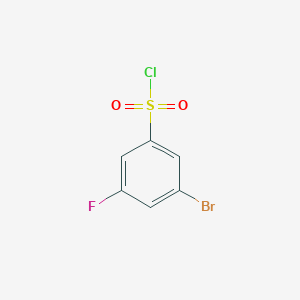

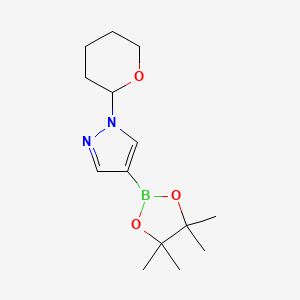
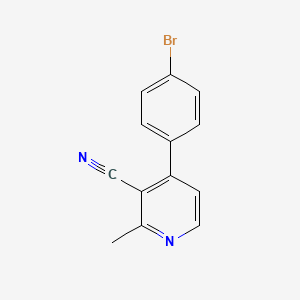
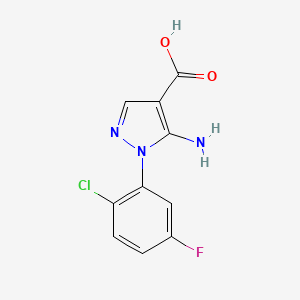
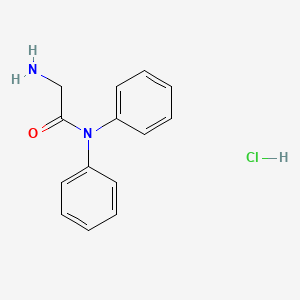

![6-Bromothiazolo[5,4-b]pyridine](/img/structure/B1524342.png)
